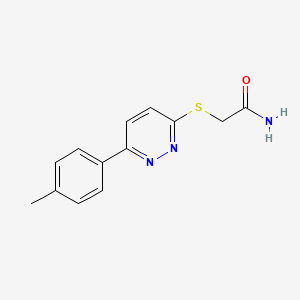

2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of 2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide is C13H13N3OS. The molecular weight is 259.33.Chemical Reactions Analysis

While specific chemical reactions involving 2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide were not found in the available resources, similar compounds have been studied for their inhibitory activity against enzymes .Physical And Chemical Properties Analysis

The melting point of a similar compound was found to be 231–233 °C . The 1H-NMR and 13C-NMR data are also available .Scientific Research Applications

Antimicrobial Activity

Pyridazinone derivatives, including “2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide”, have been reported to possess antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them potentially useful in the development of new antimicrobial drugs.

Antidepressant Activity

These compounds have also been found to have antidepressant effects . This suggests that they could be used in the treatment of depression and other mood disorders.

Anti-hypertensive Activity

Pyridazinone derivatives have been shown to have anti-hypertensive properties . This means they could potentially be used in the management of high blood pressure.

Anticancer Activity

Some pyridazinone derivatives have demonstrated anticancer activity . This suggests that they could be used in the development of new cancer treatments.

Antiplatelet Activity

These compounds have been found to inhibit platelet aggregation . This antiplatelet activity could make them useful in the prevention of blood clots.

Antiulcer Activity

Pyridazinone derivatives have also been reported to have antiulcer properties . This suggests potential applications in the treatment of ulcers.

Herbicidal and Antifeedant Activities

In addition to their potential medical applications, pyridazinone derivatives have also been found to have herbicidal and antifeedant activities . This suggests they could be used in the development of new agricultural products.

Acetylcholinesterase Inhibition

Some pyridazinone derivatives, including “2-((6-(p-Tolyl)pyridazin-3-yl)thio)acetamide”, have been found to inhibit acetylcholinesterase . This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter, and its inhibition could have implications for the treatment of conditions like Alzheimer’s disease.

Mechanism of Action

Target of Action

Related compounds bearing the pyridazinone structure have been reported to inhibit acetylcholinesterase , an important enzyme in acetylcholine hydrolysis .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly leading to changes in their function .

Biochemical Pathways

Related compounds have been shown to affect the cholinergic transmission, which is crucial for cognitive functions .

Result of Action

Related compounds have been reported to have a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

properties

IUPAC Name |

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-9-2-4-10(5-3-9)11-6-7-13(16-15-11)18-8-12(14)17/h2-7H,8H2,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNWFBRTOZPDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid](/img/structure/B2612465.png)

![7-(4-benzoylpiperazin-1-yl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2612468.png)

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2612470.png)

![6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2612472.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2612473.png)

![2,5-dichloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2612474.png)

![N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2612476.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B2612480.png)

![2-[5-(Aminomethyl)pyrimidin-2-yl]-1-thiazinane-1,1-dione hydrochloride](/img/structure/B2612484.png)